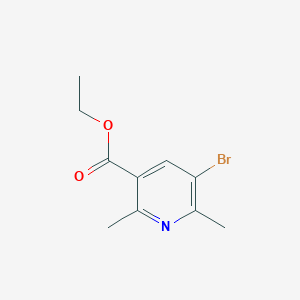

Ethyl 5-bromo-2,6-dimethylnicotinate

CAS No.:

Cat. No.: VC13850966

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BrNO2 |

|---|---|

| Molecular Weight | 258.11 g/mol |

| IUPAC Name | ethyl 5-bromo-2,6-dimethylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C10H12BrNO2/c1-4-14-10(13)8-5-9(11)7(3)12-6(8)2/h5H,4H2,1-3H3 |

| Standard InChI Key | HKWNMDYFLCCFMO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=C(N=C1C)C)Br |

| Canonical SMILES | CCOC(=O)C1=CC(=C(N=C1C)C)Br |

Introduction

Ethyl 5-bromo-2,6-dimethylnicotinate is a chemical compound that belongs to the nicotinate family, which is derived from pyridine. This compound is specifically modified with a bromine atom at the 5-position and methyl groups at the 2- and 6-positions of the pyridine ring. It is an ester of 5-bromo-2,6-dimethylnicotinic acid. The compound is used in various chemical syntheses, particularly in pharmaceutical and organic chemistry applications.

Synthesis and Applications

Ethyl 5-bromo-2,6-dimethylnicotinate can be synthesized through esterification reactions involving 5-bromo-2,6-dimethylnicotinic acid. This compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its role in organic synthesis is significant due to its reactive bromine atom, which can undergo various substitution reactions.

Research Findings

Research on Ethyl 5-bromo-2,6-dimethylnicotinate is limited, but it is recognized for its utility in organic synthesis. The compound's structure allows it to participate in cross-coupling reactions, which are crucial for forming carbon-carbon bonds in complex molecules. This makes it a valuable reagent in the synthesis of biologically active compounds.

Safety and Handling

While specific safety data for Ethyl 5-bromo-2,6-dimethylnicotinate is not extensively documented, handling organic compounds with bromine typically requires caution due to potential toxicity and reactivity. It is advisable to store such compounds in a cool, dry place away from oxidizing agents and to follow standard laboratory safety protocols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume